molecular formula C23H22N6O3S B2390958 N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852047-71-3

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2390958
CAS RN: 852047-71-3
M. Wt: 462.53
InChI Key: LAALUGRSYWZEEP-UHFFFAOYSA-N
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Description

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.53. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Molecular Conformations

  • Crystal Structures of Related Compounds : Studies on compounds with similar chemical structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed insights into their crystal structures and molecular conformations. These studies show that such compounds have a folded conformation about the methylene C atom of the thioacetamide bridge. This folding is stabilized by intramolecular hydrogen bonding, indicating the significance of molecular conformation in the stability and reactivity of these compounds (Subasri et al., 2016).

Anticancer and Antibacterial Applications

  • Anticancer Activity : Research on thieno[2,3-d]pyrimidine derivatives, which share structural similarities with the compound , has shown potent anticancer activity. These studies contribute to understanding how modifications in the thieno[2,3-d]pyrimidine scaffold influence biological activity, providing a basis for the design of novel anticancer agents (Hafez & El-Gazzar, 2017).

  • Antibacterial and Antifungal Activities : The antibacterial and antifungal activities of pyrimidine-triazole derivatives have been investigated, highlighting the potential of such compounds in addressing microbial resistance. This research suggests that the compound of interest could also possess significant antimicrobial properties (Majithiya & Bheshdadia, 2022).

Chemical Synthesis and Reactivity

  • Synthesis of Related Compounds : Studies on the synthesis and evaluation of novel compounds with similar structures, such as thiopyrimidine-glucuronide compounds, illustrate the chemical reactivity and potential biological activities of these molecules. Such research underscores the importance of synthetic strategies in developing new compounds for various applications (Wanare, 2022).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, compounds in this class have been found to display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . They have also been found to inhibit acetylcholinesterase, which is a target for the treatment of Alzheimer’s disease .

properties

IUPAC Name

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c1-15-6-5-9-18(10-15)29-19(11-17-12-20(30)26-22(32)25-17)27-28-23(29)33-14-21(31)24-13-16-7-3-2-4-8-16/h2-10,12H,11,13-14H2,1H3,(H,24,31)(H2,25,26,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAALUGRSYWZEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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